
Propafenone Dimer Impurity-d10
Overview
Description
Propafenone Dimer Impurity-d10 is a deuterated analog of the dimeric impurity formed during the synthesis or degradation of propafenone, a Class IC antiarrhythmic drug. This impurity is structurally characterized as a diastereomeric mixture resulting from the covalent linkage of two propafenone molecules via their aromatic or aliphatic moieties . Its molecular formula is C${36}$H${36}$D${10}$N$2$O$_4$, with a molecular weight of 580.8 g/mol .
Preparation Methods
The synthesis of Propafenone Dimer Impurity-d10 involves the incorporation of deuterium atoms into the molecular structure of Propafenone Dimer. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Dimerization: Formation of the dimer structure through specific reaction conditions.
Purification: Isolation and purification of the final product to achieve the desired purity and isotopic enrichment
Industrial production methods may involve large-scale deuteration and dimerization processes, utilizing specialized equipment and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Propafenone Dimer Impurity-d10 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propafenone Dimer Impurity-d10 is widely used in scientific research for:
Analytical Chemistry: As a reference standard in the analysis of Propafenone formulations to ensure quality control.
Pharmacokinetics: Studying the metabolic pathways and degradation products of Propafenone.
Toxicology: Assessing the potential toxic effects of impurities in pharmaceutical formulations.
Isotope Labeling Studies: Investigating the behavior of deuterated compounds in biological systems
Mechanism of Action
The mechanism of action of Propafenone Dimer Impurity-d10 is similar to that of Propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing excitability and stabilizing myocardial membranes. This action helps in managing arrhythmias by prolonging the refractory period and decreasing conduction velocity .
Comparison with Similar Compounds
Structural and Functional Analogues
Propafenone Dimer Impurity-d10 shares structural homology with propafenone derivatives, metabolites, and other dimeric compounds. Key analogues include:
Key Observations:
- P-gp Inhibition: this compound and Ortho-Benzophenone Dimer (23) exhibit comparable potency (IC$_{50}$ = 0.05 μM), suggesting that ortho-substitution enhances P-gp binding . In contrast, the heterodimer (24) is 267-fold less active, highlighting the importance of symmetric substitution patterns .
- Metabolites: 5-OHP retains sodium channel-blocking activity similar to propafenone, while NDPP is less potent, underscoring metabolic pathways' role in modulating efficacy .
Pharmacological Activity
Electrophysiological Effects:
- 5-OHP : Exhibits use-dependent V$_{max}$ depression in Purkinje fibers (significant at 0.1 μM) and suppresses ventricular tachycardia in animal models .
- NDPP : Less potent than 5-OHP; requires higher concentrations (1.0 μM) to achieve comparable V$_{max}$ reduction .
Antiarrhythmic Efficacy:
- In a Harris dog model, 5-OHP eliminated ventricular tachycardia in 67% of cases, outperforming propafenone and NDPP .
Metabolic and Pharmacokinetic Profiles
Metabolic Pathways:
- Propafenone: Metabolized via CYP2D6 (5-hydroxylation) and CYP3A4 (N-depropylation) .
- 5-OHP: Formed via CYP2D6; competes with propafenone enantiomers for metabolism, leading to stereoselective interactions (e.g., (R)-propafenone inhibits (S)-propafenone metabolism) .
- NDPP : Generated via CYP3A4; lacks significant metabolic interference .
Pharmacokinetic Interactions:
- Propafenone and 5-OHP inhibit P-gp-mediated digoxin transport, increasing serum digoxin levels .
- Deuterated analogs like this compound may exhibit altered metabolic stability due to isotope effects, though specific data are lacking.
Structure-Activity Relationships (SAR)
- Substitution Patterns :
- Chirality: Enantiomeric interactions influence metabolic rates; (R)-propafenone inhibits CYP2D6-mediated 5-hydroxylation of (S)-propafenone, altering plasma concentrations .
Biological Activity
Propafenone Dimer Impurity-d10 is a deuterated impurity derived from Propafenone, a Class 1C antiarrhythmic agent used primarily for managing atrial and ventricular arrhythmias. This compound has gained attention in pharmacological research due to its potential biological activities, particularly in relation to cardiac function and toxicity assessments. Understanding the biological activity of this compound is crucial for its application in both clinical and research settings.
- Chemical Name : this compound
- CAS Number : 1346602-27-4
- Molecular Formula : C39H35D10NO6
- Molecular Weight : 633.64 g/mol
- Appearance : Pale yellow thick oil
- Solubility : Soluble in chloroform and ethyl acetate
This compound functions similarly to its parent compound, Propafenone, primarily by interacting with sodium channels in cardiac cells. The mechanism involves:
- Inhibition of Sodium Channels : This action reduces the influx of sodium ions during depolarization, thereby decreasing excitability and conduction velocity in cardiac tissues.
- Modulation of Cardiac Action Potentials : By affecting the action potential duration, it can help manage arrhythmias such as paroxysmal atrial fibrillation and ventricular tachycardia .
Pharmacokinetics
The pharmacokinetic profile of Propafenone suggests that it is well absorbed and significantly bound to plasma proteins, predominantly α1-acid glycoprotein. The metabolism occurs mainly in the liver, producing active metabolites that contribute to its antiarrhythmic effects. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | ~90% (oral administration) |
Bioavailability | 5% - 50% |
Volume of Distribution | 252 L |
Protein Binding | ~97% |
Half-life | 2 - 10 hours |
Cardiac Effects
Research indicates that this compound may exhibit similar antiarrhythmic properties as Propafenone. It has been shown to effectively prolong the effective refractory period and reduce automaticity in cardiac tissues .
Toxicological Studies
A notable aspect of this compound is its role in toxicological assessments. A case study highlighted propafenone toxicity leading to severe cardiac events such as hypotension and dysrhythmias, particularly under conditions of dehydration . This underscores the importance of understanding impurities like Dimer Impurity-d10 in evaluating the safety profiles of pharmaceutical formulations.
Case Studies and Research Findings
-
Toxicity Case Report :
An 80-year-old male experienced propafenone toxicity due to dehydration, presenting with first-degree AV block and widened QRS complexes. Management included fluid optimization and temporary cessation of propafenone, which led to rapid resolution of symptoms . -
Proteomic Analysis :
A study on propafenone's effects on esophageal cancer cells indicated that it induces apoptosis through mitochondrial signaling pathways. The analysis revealed significant alterations in protein expression associated with apoptosis, suggesting potential anticancer properties .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Propafenone Dimer Impurity-d10 in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting deuterated impurities like this compound. Deuterated analogs require optimized ionization parameters and column selection (e.g., C18 reverse-phase columns) to resolve isotopic peaks. Quantification should use deuterated internal standards to correct for matrix effects .
- Regulatory Considerations : USP guidelines (General Chapter <476>) emphasize method validation for specificity, linearity, accuracy, and precision, particularly for impurities with toxicological significance .
Q. How does this compound form during the synthesis of propafenone?
- Methodological Answer : The dimer impurity arises from incomplete purification during the esterification or alkylation steps of propafenone synthesis. Process Analytical Technology (PAT) tools, such as in-situ FTIR spectroscopy, can monitor reaction intermediates to minimize dimer formation. Post-synthesis, preparative chromatography is recommended for isolation and structural confirmation via NMR and high-resolution MS .
Q. What are the stability-indicating parameters for this compound under accelerated degradation conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Use HPLC-MS to track impurity levels and identify degradation products. For deuterated compounds, ensure stability protocols account for potential hydrogen-deuterium exchange, which could alter retention times or fragmentation patterns .
Advanced Research Questions
Q. How does this compound influence the pharmacokinetic profile of propafenone in in vitro models?
- Methodological Answer : Use Caco-2 cell monolayers to assess the dimer’s permeability and potential competition with propafenone for transport proteins (e.g., P-glycoprotein). LC-MS/MS can quantify intracellular accumulation. Studies should compare enantiomeric interactions, as propafenone’s R- and S-forms exhibit divergent metabolic clearance .
- Data Contradiction : Evidence suggests propafenone derivatives may not enhance antiarrhythmic efficacy but could alter metabolic pathways, necessitating isoform-specific cytochrome P450 inhibition assays .
Q. What computational strategies predict the toxicological risks of this compound?
- Methodological Answer : Molecular docking and molecular dynamics simulations can model interactions with cardiac ion channels (e.g., hERG). Pair these with in vitro patch-clamp assays to validate arrhythmogenic potential. For genotoxicity assessment, employ Ames tests with deuterated analogs, noting that deuterium substitution may alter metabolic activation pathways .
Q. How can chiral separation techniques resolve this compound from its non-deuterated counterpart in complex matrices?
- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in ultra-high-performance LC systems. Method development should optimize mobile phase composition (e.g., hexane:isopropanol gradients) and column temperature. Cross-validate with circular dichroism spectroscopy to confirm enantiomeric purity .
Q. What experimental designs address discrepancies in impurity quantification between compendial methods and novel LC-MS workflows?
- Methodological Answer : Perform cross-laboratory validation using blinded samples to assess inter-laboratory variability. Statistical tools like Bland-Altman plots can identify systematic biases. Harmonize methods by aligning detection limits (e.g., ≤0.1% impurity) and calibration standards with ICH Q3A/B guidelines .
Q. Data Interpretation and Reporting
Q. How should researchers contextualize contradictory data on the antiarrhythmic effects of propafenone derivatives and their impurities?
- Methodological Answer : Apply Hill’s criteria for causality to evaluate dose-response relationships across in vitro and in vivo models. For example, in aconitine-induced arrhythmia models, compare the dimer’s effects on ventricular premature beats (VPB) onset times against parent compound data. Use meta-analysis frameworks to resolve species-specific discrepancies .
Q. What bioinformatics approaches link this compound to off-target pharmacological activities?
- Methodological Answer : Leverage cheminformatics databases (e.g., ChEMBL, PubChem) to screen for structural similarities to known bioactive molecules. Molecular topology maps can predict interactions with non-cardiac targets, such as viral proteases (e.g., SARS-CoV-2 Mpro), which may warrant follow-up enzymatic inhibition assays .
Q. Regulatory and Ethical Compliance
Q. What criteria define acceptable limits for this compound in clinical trial formulations?
- Methodological Answer : Base thresholds on ICH M7 guidelines, which classify impurities using mutagenic potency (e.g., Ames test outcomes). For non-mutagens, apply a threshold of ≤1.0 mg/day or ≤0.1% of the daily drug dose. Justify deviations via toxicokinetic studies in rodent models .
Q. Tables for Key Findings
Properties
IUPAC Name |
1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3/i26D2,27D2,28D2,29D2,32D,33D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHIGTXXXXQHQ-QKCORRFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N(CCC)C([2H])([2H])C([2H])(C([2H])([2H])OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858339 | |
Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-27-4 | |
Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.